molecular formula C8H7FO3 B12096705 2-Fluoro-5-hydroxy-3-methoxybenzaldehyde CAS No. 897957-17-4

2-Fluoro-5-hydroxy-3-methoxybenzaldehyde

Cat. No.: B12096705
CAS No.: 897957-17-4
M. Wt: 170.14 g/mol
InChI Key: QAUVAFCFWXLHNK-UHFFFAOYSA-N
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Description

2-Fluoro-5-hydroxy-3-methoxybenzaldehyde is an organic compound with the molecular formula C8H7FO3. It is a derivative of benzaldehyde, featuring a fluorine atom, a hydroxyl group, and a methoxy group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Fluoro-5-hydroxy-3-methoxybenzaldehyde can be synthesized starting from 2-amino-5-methoxytoluene. The synthesis involves several steps, including fluorination and formylation reactions

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-hydroxy-3-methoxybenzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-Fluoro-5-hydroxy-3-methoxybenzoic acid.

    Reduction: 2-Fluoro-5-hydroxy-3-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-hydroxy-3-methoxybenzaldehyde depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. In pharmaceuticals, its mechanism of action would be related to its interaction with biological targets, such as enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways involved would depend on the specific drug or material being developed.

Comparison with Similar Compounds

2-Fluoro-5-hydroxy-3-methoxybenzaldehyde can be compared with other similar compounds, such as:

These comparisons highlight the unique combination of functional groups in this compound, which can influence its reactivity and applications.

Properties

CAS No.

897957-17-4

Molecular Formula

C8H7FO3

Molecular Weight

170.14 g/mol

IUPAC Name

2-fluoro-5-hydroxy-3-methoxybenzaldehyde

InChI

InChI=1S/C8H7FO3/c1-12-7-3-6(11)2-5(4-10)8(7)9/h2-4,11H,1H3

InChI Key

QAUVAFCFWXLHNK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1F)C=O)O

Origin of Product

United States

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